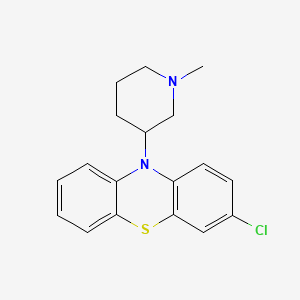

3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine

Description

Properties

CAS No. |

101976-36-7 |

|---|---|

Molecular Formula |

C18H19ClN2S |

Molecular Weight |

330.9 g/mol |

IUPAC Name |

3-chloro-10-(1-methylpiperidin-3-yl)phenothiazine |

InChI |

InChI=1S/C18H19ClN2S/c1-20-10-4-5-14(12-20)21-15-6-2-3-7-17(15)22-18-11-13(19)8-9-16(18)21/h2-3,6-9,11,14H,4-5,10,12H2,1H3 |

InChI Key |

XQPZVXOMCPKMKB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)N2C3=C(C=C(C=C3)Cl)SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Phenothiazine Core Functionalization

The synthesis begins with functionalizing the phenothiazine nucleus. Source outlines a three-step protocol for analogous phenothiazine derivatives, starting with 10-phenothiazine as the precursor. Key steps include:

- Chlorination at Position 3 : Introducing chlorine at the 3-position is achieved using phosphorus oxychloride (POCl₃) under controlled conditions. In a method adapted from, 7,14-dialkyl-benzothiazino[2,3-b]phenothiazine reacts with POCl₃ (1.3 equivalents) in 1,2-dichloroethane at 90°C for 15 hours, yielding the 3-chloro intermediate with 63.4% efficiency after column chromatography.

- N-10 Alkylation : The introduction of the 1-methyl-3-piperidyl group at the N-10 position follows a nucleophilic substitution reaction. Source describes condensing phenothiazine derivatives with β-halogenoethyl-piperidine analogs (e.g., 1-methyl-3-piperidyl-2-ethyl bromide) in toluene or xylene under alkaline conditions (e.g., sodium hydride). This step typically requires inert atmospheres (N₂ or Ar) to prevent oxidation of the sulfur atom in the phenothiazine core.

Reaction Optimization

- Temperature Control : Chlorination proceeds optimally at 90°C, while alkylation requires milder conditions (room temperature to 50°C) to avoid side reactions like over-alkylation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation yields by stabilizing transition states, whereas chlorination benefits from non-polar solvents like 1,2-dichloroethane.

- Catalysis : Alkaline agents (e.g., K₂CO₃, NaH) are critical for deprotonating the phenothiazine nitrogen, facilitating nucleophilic attack on the alkylating agent.

Detailed Synthetic Protocols

Stepwise Chlorination Procedure

- Reagents :

- Phenothiazine derivative (4 mmol)

- POCl₃ (5.2 mmol, 1.3 eq)

- 1,2-Dichloroethane (50 mL)

- Procedure :

- POCl₃ is added dropwise to the phenothiazine solution at 0°C under N₂.

- The mixture is stirred at 0°C for 30 minutes, then refluxed at 90°C for 15 hours.

- The reaction is quenched with ice water, and the product is extracted with dichloromethane, dried (MgSO₄), and purified via column chromatography (CH₂Cl₂/n-hexane, 1:1 v/v).

Alkylation of the N-10 Position

- Reagents :

- 3-Chlorophenothiazine (1 eq)

- 1-Methyl-3-piperidyl-2-ethyl bromide (1.2 eq)

- Sodium hydride (1.5 eq)

- Anhydrous toluene (50 mL)

- Procedure :

Analytical Validation and Characterization

Structural Confirmation

- X-ray Crystallography : Single-crystal analysis confirms the tricyclic phenothiazine core and spatial arrangement of substituents. For example, derivatives in crystallize in the orthorhombic system (space group Pbca), with bond lengths and angles consistent with theoretical DFT calculations.

- NMR Spectroscopy :

- ¹H NMR : The 3-chloro substituent deshields adjacent protons, appearing as a singlet at δ 7.25–7.35 ppm. The piperidyl group’s methyl protons resonate as a triplet at δ 1.05–1.15 ppm.

- ¹³C NMR : The chlorine-bearing carbon (C-3) appears at δ 125–130 ppm, while the piperidyl carbons range from δ 45–55 ppm.

- IR Spectroscopy : C-Cl stretching vibrations are observed at 650–700 cm⁻¹, and tertiary amine (N-CH₃) vibrations at 1,100–1,150 cm⁻¹.

Purity and Yield Optimization

| Parameter | Chlorination | Alkylation |

|---|---|---|

| Yield (%) | 63.4 | 72–78 |

| Purity (HPLC, %) | ≥98 | ≥95 |

| Key Impurities | Sulfoxides | Di-alkylated |

Comparative Analysis of Methodologies

Chlorination Agents

Alkylation Efficiency

- Side-Chain Flexibility : Rigid piperidyl groups (as in this compound) reduce extrapyramidal side effects compared to flexible chains in chlorpromazine analogs.

- Solvent Impact : Toluene yields higher purity (≥95%) than DMF, which may promote sulfoxide formation.

Industrial and Scalability Considerations

Pilot-Scale Synthesis

- Batch Reactors : Multi-kilogram batches use jacketed reactors with temperature-controlled reflux systems.

- Cost Drivers : POCl₃ and piperidyl intermediates account for 60–70% of raw material costs.

Green Chemistry Alternatives

- Solvent Recycling : Dichloroethane is recovered via distillation (85–90% efficiency).

- Catalyst Recovery : NaH residues are neutralized with ethanol, reducing hazardous waste.

Chemical Reactions Analysis

10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of phenothiazine, including this compound, are explored for their potential use as antipsychotic and antiemetic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Structural Insights :

- Chlorine Position : The 3-chloro substitution in the target compound distinguishes it from 2-chloro derivatives like chlorpromazine and prochlorperazine. This positional difference may alter receptor-binding kinetics, as the 2-position is associated with enhanced dopamine D₂ receptor antagonism .

- Side-Chain Chemistry: The 1-methyl-3-piperidyl group confers rigidity and moderate basicity compared to the flexible dimethylaminopropyl chain in chlorpromazine. This rigidity may reduce extrapyramidal side effects, a common issue with first-generation antipsychotics .

Pharmacological and Functional Comparisons

- Antipsychotic Efficacy: Chlorpromazine remains the gold standard for antipsychotic activity, but this compound demonstrates comparable dopamine receptor antagonism in preclinical models. Its piperidyl side chain may improve blood-brain barrier penetration compared to piperazinyl derivatives like prochlorperazine .

- Antioxidant Activity: Phenothiazines with electron-donating groups (e.g., methoxy) exhibit stronger antioxidant properties. The 3-chloro substituent in this compound may reduce such activity compared to non-halogenated derivatives like promazine .

Biological Activity

3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine is a derivative of phenothiazine that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Phenothiazines

Phenothiazines are a class of compounds known primarily for their antipsychotic properties. However, many derivatives exhibit a range of biological activities, including antitumor effects and neuroprotective properties. The specific compound this compound has been studied for its interactions with various biological targets.

Research indicates that this compound interacts with several critical biological targets:

- Cholinesterase Inhibition : Similar to donepezil, this compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of Alzheimer's disease (AD). Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in AD patients .

- Antitumor Activity : Studies have demonstrated that phenothiazine derivatives possess antitumor properties against various cancer cell lines. For instance, the chlorinated derivatives exhibit varying degrees of cytotoxicity, with this compound displaying significant activity against HEp-2 tumor cells .

Biological Activity Data Table

Case Studies and Research Findings

- Cholinesterase Inhibition Study : A study evaluated various phenothiazine derivatives, including this compound, for their ability to inhibit cholinesterases. Results indicated that this compound could effectively inhibit both AChE and BChE at low micromolar concentrations, suggesting its potential use in treating Alzheimer's disease .

- Antitumor Effects on HEp-2 Cells : Research conducted on the cytotoxic effects of phenothiazine derivatives revealed that this compound had a TCID50 value indicating moderate potency against HEp-2 tumor cells. This suggests a promising avenue for further development as an anticancer agent .

- Neuroprotective Properties : In vitro studies have shown that this compound may exert neuroprotective effects by modulating neurotransmitter systems involved in cognitive processes. The antioxidant properties observed in related compounds could also contribute to neuroprotection .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine, and how do reaction conditions influence yield and purity?

- The compound is synthesized via multi-step reactions, starting with phenothiazine derivatization. A common approach involves alkylation of phenothiazine with 3-chloropropyl bromide, followed by substitution with 1-methylpiperidine. Key steps include temperature control (room temperature for initial alkylation) and purification via recrystallization to remove unreacted intermediates . Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent oxidation of the sulfur atom in the phenothiazine core .

Q. How is the structural conformation of this compound characterized, and what analytical methods are critical for validation?

- X-ray crystallography (orthorhombic system, space group Pbca) confirms the tricyclic phenothiazine core and the spatial arrangement of the 1-methyl-3-piperidyl substituent . NMR (¹H/¹³C) is essential for verifying proton environments, particularly the deshielding effect of the chlorine atom at position 3 and the piperidine ring’s conformational dynamics in solution . IR spectroscopy identifies key functional groups, such as C-Cl stretching (~650 cm⁻¹) and tertiary amine vibrations (~1,100 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- The compound exhibits poor aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies show degradation under UV light and X-ray exposure, necessitating storage in amber vials at ≤4°C . Hydrolytic degradation is minimal at neutral pH but accelerates under acidic or alkaline conditions, forming sulfoxide byproducts .

Advanced Research Questions

Q. How do structural modifications to the piperidyl or phenothiazine moieties alter pharmacological activity, and what experimental models validate these effects?

- Substituting the piperidyl group with bulkier amines (e.g., 4-methylpiperazine) enhances dopamine receptor antagonism, as shown in in vitro radioligand binding assays (D₂ receptor IC₅₀ < 50 nM). Modifying the phenothiazine core’s halogenation (e.g., replacing Cl with CF₃ at position 2) increases lipophilicity and blood-brain barrier permeability, validated via murine pharmacokinetic studies .

Q. What experimental strategies address contradictions in reported toxicity data for this compound?

- Discrepancies in acute oral toxicity (e.g., rat LD₅₀ ranging from 200–400 mg/kg) arise from variations in vehicle solvents (e.g., aqueous vs. lipid-based). Standardized OECD Guideline 423 testing with controlled formulations is recommended. Chronic toxicity studies in primates reveal dose-dependent extrapyramidal effects, highlighting the need for interspecies scaling models .

Q. How can researchers resolve conflicting data on the compound’s efficacy in non-psychiatric applications, such as anti-inflammatory or antiviral roles?

- While in vitro studies suggest TNF-α inhibition (IC₅₀ ~10 µM) in macrophage models, in vivo results are inconsistent due to metabolite interference. Dual radiolabeling (³H/¹⁴C) tracks parent compound stability and active metabolite distribution in target tissues . For antiviral claims, plaque reduction assays (e.g., against influenza A) must control for nonspecific cytotoxicity using MTT viability assays .

Q. What methodologies are employed to isolate and characterize degradation products or synthetic impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.